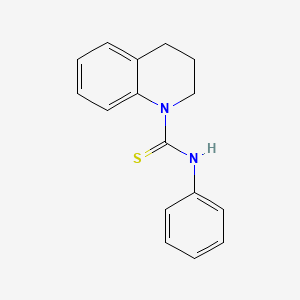

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is an organic compound with the molecular formula C16H16N2S. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields of research and industry .

Wirkmechanismus

Target of Action

The primary target of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is the CDK5/p25 complex . This complex is formed by the calpain-mediated cleavage of the CDK5 natural precursor p35 . The CDK5/p25 complex plays a crucial role in the hyperphosphorylation of tau, a protein that is implicated in numerous acute and chronic neurodegenerative diseases .

Mode of Action

This compound interacts with its target, the CDK5/p25 complex, by inhibiting its activity . This inhibition prevents the hyperphosphorylation of tau

Biochemical Pathways

The inhibition of the CDK5/p25 complex affects the tau protein phosphorylation pathway . Hyperphosphorylation of tau is a key event in the pathogenesis of several neurodegenerative diseases. By inhibiting the CDK5/p25 complex, this compound can potentially prevent or slow down the progression of these diseases .

Result of Action

The inhibition of the CDK5/p25 complex by this compound results in the reduction of tau hyperphosphorylation . This could potentially lead to a decrease in the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.

1,2,3,4-tetrahydroquinoline: The parent compound without the phenyl and carbothioamide groups.

N-acyl-1,2,3,4-tetrahydroquinoline derivatives: These compounds have different acyl groups attached to the tetrahydroquinoline core.

Uniqueness

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Biologische Aktivität

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Overview of Biological Activities

- Anticancer Properties : N-phenyl-1,2,3,4-tetrahydroquinoline derivatives have shown promising anticancer activity. A study synthesized various derivatives and evaluated their cytotoxic effects against several human cancer cell lines including NCI-H23, ACHN, MDA-MB-231, and PC-3. Among these, certain derivatives exhibited potent inhibition of LPS-induced NF-κB transcriptional activity and significant cytotoxicity, suggesting their potential as cancer therapeutics .

- Anti-inflammatory Effects : The compound has also been identified as an effective inhibitor of pro-inflammatory mediators. In vitro studies demonstrated that derivatives could significantly reduce levels of IL-6 and TNF-α in LPS-stimulated cells. Compounds with specific substitutions showed enhanced anti-inflammatory activity, indicating a correlation between chemical structure and biological efficacy .

- Neuroprotective Activity : Research indicates that tetrahydroquinoline derivatives may possess neuroprotective properties. They have been explored for their ability to inhibit neuroinflammation and neuronal apoptosis, making them candidates for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of N-phenyl-1,2,3,4-tetrahydroquinoline derivatives is highly dependent on their structural modifications. Key findings include:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at specific positions on the phenyl ring significantly enhance NF-κB inhibition compared to electron-donating groups (e.g., -OH). This suggests that the electronic nature of substituents plays a critical role in modulating biological activity .

- Positioning of Functional Groups : Variations in the positioning of functional groups on the tetrahydroquinoline scaffold have been shown to influence both cytotoxicity and anti-inflammatory effects. For instance, different substitutions at the R1 and R2 positions can lead to marked differences in activity profiles .

Table 1: Cytotoxicity of N-phenyl-1,2,3,4-tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| 6g | MDA-MB-231 | 0.70 ± 0.071 | Anticancer |

| 6h | ACHN | 2.7 ± 0.42 | Anticancer |

| HSR1101 | BV2 Cells | <30 | Anti-inflammatory |

| HSR1102 | BV2 Cells | <30 | Anti-inflammatory |

Table 2: Inhibition of Pro-inflammatory Mediators

| Compound | IL-6 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |

|---|---|---|

| HSR1101 | 20–40 | <30 |

| HSR1102 | 20–40 | <30 |

| HSR1105 | 40–80 | ~70 |

Case Studies

Case Study 1: Anticancer Evaluation

In a comprehensive study assessing various tetrahydroquinoline derivatives against cancer cell lines, derivative 6g was identified as a potent inhibitor with an IC50 value significantly lower than established reference compounds. This finding underscores the potential for further development into effective anticancer agents.

Case Study 2: Neuroinflammation

A study focusing on neuroinflammatory responses demonstrated that specific tetrahydroquinoline derivatives could inhibit the production of inflammatory cytokines in BV2 microglial cells stimulated by LPS. These results highlight the therapeutic potential in neurodegenerative conditions where inflammation plays a critical role.

Eigenschaften

IUPAC Name |

N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWCZYTUBWQYIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.